5-(Hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylic Acid

Catalog No.
S14242931
CAS No.
M.F
C10H16O3
M. Wt
184.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylic...

Product Name

5-(Hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylic Acid

IUPAC Name

5-(hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylic acid

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

InChI

InChI=1S/C10H16O3/c11-5-8-3-7-2-1-6(8)4-9(7)10(12)13/h6-9,11H,1-5H2,(H,12,13)

InChI Key

NUCQUZLSPCONRR-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(C1CC2CO)C(=O)O

5-(Hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylic acid is a bicyclic compound characterized by its unique bicyclo[2.2.2]octane core structure. This compound features a hydroxymethyl group and a carboxylic acid functional group, contributing to its chemical reactivity and potential biological activities. The molecular formula for this compound is C10H16O3, and it has a molecular weight of 184.23 g/mol. The compound is typically solid at room temperature and requires specific storage conditions to maintain stability .

Molecular Structure

The structural representation of 5-(hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylic acid can be depicted using the following InChI and SMILES notations:

  • InChI: InChI=1S/C10H16O3/c11-7-9-1-4-10(5-2-9,6-3-9)8(12)13/h11H,1-7H2,(H,12,13)
  • SMILES: C1CC2(CCC1(CC2)CO)C(=O)O

Due to its functional groups:

  • Esterification: The carboxylic acid can react with alcohols to form esters, which may enhance the compound's solubility and modify its biological activity.
  • Reduction: The hydroxymethyl group can undergo reduction reactions, potentially converting it into other functional groups such as alcohols or ethers.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of a bicyclic hydrocarbon derivative.
  • Condensation Reactions: The compound can also participate in condensation reactions with amines or other nucleophiles, forming amides or other derivatives.

Research indicates that bicyclic compounds like 5-(hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylic acid exhibit various biological activities, including:

  • Antiviral Properties: Some derivatives of bicyclo[2.2.2]octane structures have been studied for their potential as antiviral agents.
  • Neurotransmitter Modulation: Compounds with similar structures have been shown to influence neurotransmitter levels in the brain, suggesting possible applications in treating neurological disorders.
  • Anticancer Activity: Certain bicyclic derivatives are being explored for their ability to induce apoptosis in cancer cells through mechanisms involving amino acid transport inhibition .

The synthesis of 5-(hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylic acid typically involves several steps:

  • Starting Materials: The synthesis may begin with commercially available bicyclo[2.2.2]octane derivatives.
  • Functionalization: Hydroxymethyl and carboxylic acid groups can be introduced through selective oxidation and carboxylation reactions.
  • Purification: The final product is usually purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

5-(Hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylic acid has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure allows it to serve as a scaffold for designing new drugs targeting viral infections or cancer.
  • Chemical Research: The compound can be used in studies exploring the properties of bicyclic compounds and their derivatives.
  • Material Science: Due to its stable structure, it may find applications in developing new materials with specific mechanical properties.

Interaction studies involving 5-(hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylic acid often focus on:

  • Protein Binding Affinity: Investigating how this compound interacts with various proteins can provide insights into its biological mechanisms.
  • Enzyme Inhibition: Studies may assess its ability to inhibit specific enzymes related to metabolic pathways or disease processes.
  • Receptor Binding Studies: Understanding how this compound binds to neurotransmitter receptors could elucidate its effects on brain chemistry.

Several compounds share structural similarities with 5-(hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylic acid, each exhibiting unique properties:

Compound NameCAS NumberSimilarity Index
4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid828-52-41.00
Bicyclo[2.2.2]octane-1-carboxylic acid699-55-81.00
3-Hydroxyadamantane-1-carboxylic acid42711-75-10.88
4-Hydroxycyclohexanecarboxylic acid17419-81-70.88
Spiro[2.5]octane-6-carboxylic acid1086399-13-40.96

These compounds highlight the structural diversity within the bicyclic framework while showcasing the unique characteristics of 5-(hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylic acid that may contribute to its distinct biological activities and chemical reactivity.

Traditional methods for constructing bicyclo[2.2.2]octane derivatives often rely on stepwise functionalization of preformed bicyclic precursors. These approaches prioritize reproducibility and scalability, albeit with moderate stereochemical control.

Bicyclic Scaffold Preparation

The synthesis typically begins with bicyclo[2.2.2]octane-2-carboxylic acid derivatives, which are accessible via Diels-Alder reactions between cyclooctatetraene and maleic anhydride. For example, bicyclo[2.2.2]octane-1,4-dicarboxylic acid monomethyl ester serves as a key intermediate in related syntheses. Radical-mediated decarboxylation using tributylphosphine and 2-methylpropane-2-thiol under UV irradiation has been employed to selectively remove carboxyl groups while preserving the bicyclic framework.

StepReagents/ConditionsPurpose
1Tributylphosphine, 2,2'-dipyridyl disulfide bis-N-oxideRadical initiation
22-Methylpropane-2-thiol, UV lightDecarboxylation
3Calcium hypochlorite, etherQuenching

Hydroxymethylation Strategies

Introduction of the hydroxymethyl group at position 5 is achieved through nucleophilic substitution or aldol-like reactions. For instance, 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid analogs are synthesized via formaldehyde condensation under basic conditions. The reaction proceeds through a transient enolate intermediate, with the bicyclic system’s rigidity preventing undesired ring-opening side reactions.

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

184.109944368 g/mol

Monoisotopic Mass

184.109944368 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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